(3,5-Diisopropoxyphenyl)methanol
Description
(3,5-Diisopropoxyphenyl)methanol is a benzyl alcohol derivative characterized by two isopropoxy substituents at the 3- and 5-positions of the aromatic ring. Its synthesis typically involves the reduction of 3,5-diisopropoxybenzoic acid using diisobutylaluminum hydride (DIBAL-H) in toluene at −78°C, yielding a 97% combined product of the target alcohol and 3,5-diisopropoxybenzaldehyde . Key structural features are confirmed by NMR
- ¹H-NMR: δ 6.86 (2H, d, J = 2.31 Hz), 6.57 (1H, t, J = 2.31 Hz), 4.48 (2H, m, OCH(CH₃)₂), 1.24 (6H, d, CH₃).
- ¹³C-NMR: δ 159.44 (C-O), 70.03 (OCH(CH₃)₂), 21.72 (CH₃) .
The compound’s steric bulk from the isopropoxy groups influences its reactivity and applications, particularly in catalysis and as a precursor for functionalized esters .
Properties
IUPAC Name |
[3,5-di(propan-2-yloxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-9(2)15-12-5-11(8-14)6-13(7-12)16-10(3)4/h5-7,9-10,14H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIPDPDFDSHIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)CO)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676932 | |
| Record name | {3,5-Bis[(propan-2-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94169-63-8 | |
| Record name | {3,5-Bis[(propan-2-yl)oxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Research Findings
- Steric Effects : The di-isopropoxy configuration significantly slows reaction kinetics in esterification and metal-catalyzed processes compared to less hindered analogs .
- Electronic Effects: Electron-donating isopropoxy groups enhance the aromatic ring’s electron density, making (3,5-Diisopropoxyphenyl)methanol less reactive toward electrophilic substitutions compared to electron-deficient derivatives (e.g., fluorinated biphenyls) .
- Synthetic Versatility : Despite purification challenges, the compound’s utility in generating complex catalysts and esters underscores its value in organic synthesis .
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